molecular formula C17H23BrN2O B8288750 3-bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide

3-bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide

Cat. No.: B8288750
M. Wt: 351.3 g/mol
InChI Key: GSRVTVHBVZTHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide is a useful research compound. Its molecular formula is C17H23BrN2O and its molecular weight is 351.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23BrN2O

Molecular Weight

351.3 g/mol

IUPAC Name

3-bromo-N-(1-cyclohexylpyrrolidin-3-yl)benzamide

InChI

InChI=1S/C17H23BrN2O/c18-14-6-4-5-13(11-14)17(21)19-15-9-10-20(12-15)16-7-2-1-3-8-16/h4-6,11,15-16H,1-3,7-10,12H2,(H,19,21)

InChI Key

GSRVTVHBVZTHNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 16.2 g. (0.1 mole) of 3-amino-1-cyclohexylpyrrolidine in 100 ml. of chloroform was added with stirring 15.1 g. (0.07 mole) of 3-bromobenzoyl chloride. After stirring for 1 hour, the solution was extracted with dilute sodium hydroxide. The chloroform layer was dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized twice from ethyl acetate-isopropyl ether. The impure crystalline material was then partitioned between ethyl acetate and dilute hydrochloric acid. The acid layer was made basic with sodium hydroxide and extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, concentrated, and the residue recrystallized from ethyl acetate-isopropyl ether solvent. The yield was 9.1 g. (36.6%); m.p. 128°-130°C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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